![molecular formula C14H15NOS B6232094 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide CAS No. 445007-73-8](/img/new.no-structure.jpg)
3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features a thiophene ring substituted with a carboxamide group, a methyl group, and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under amide formation conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Substitution with the 4-Methylphenylmethyl Group: This step involves the alkylation of the amide nitrogen with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Electrophiles such as bromine in acetic acid for halogenation.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structure allows it to act as a probe in biochemical assays.
Medicine
Medically, thiophene derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. This compound could be explored for similar therapeutic applications, particularly due to its structural similarity to other biologically active thiophenes.
Industry
In industry, thiophene derivatives are used in the production of organic semiconductors, dyes, and pharmaceuticals. This compound could be utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxamide group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the methyl and 4-methylphenylmethyl substitutions, making it less hydrophobic and potentially less bioactive.
3-methylthiophene-2-carboxamide: Similar but lacks the 4-methylphenylmethyl group, which may affect its binding properties and solubility.
N-[(4-methylphenyl)methyl]thiophene-2-carboxamide: Lacks the methyl group on the thiophene ring, which could influence its electronic properties and reactivity.
Uniqueness
3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both the methyl and 4-methylphenylmethyl groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
445007-73-8 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




